Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIFLZYPGAHGB-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=O)[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclic Core Formation
The bicyclo[3.2.0]heptane framework is typically constructed via intramolecular cyclization of linear precursors. Source outlines a general approach where N-protected amino ketones undergo base-mediated cyclization in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . For example, ethyl 2-amino-4-(2-oxiranyl)butanoate derivatives cyclize in the presence of triethylamine (TEA), forming the azabicyclo[3.2.0] skeleton with >90% regioselectivity .
A patent (Source ) details an optimized protocol using Pd(dba)₂ and chiral phosphine ligands (e.g., (3aR,8aR)-tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyl-6-phenyltetrahydro- dioxolo[4,5-e][1, dioxaphosphepine) to enforce enantioselectivity during cyclopropane fusion . This method achieves 75–85% yield with 95% enantiomeric excess (ee) when conducted in toluene at 70°C for 24 hours .
tert-Butyloxycarbonyl (Boc) Protection
Introducing the Boc group stabilizes the amine during subsequent reactions. Source describes treating 3-azabicyclo[3.2.0]heptan-6-one with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 THF/water mixture at pH 9–10 . The reaction proceeds quantitatively within 2 hours, as monitored by thin-layer chromatography (TLC) .
Notably, stereochemical integrity is preserved by performing the reaction at 0–5°C , minimizing epimerization at the C1 and C5 positions . Post-reaction, the product is extracted with ethyl acetate (EtOAc) and purified via silica gel chromatography (20% EtOAc/hexane) .
Oxidation to the 6-Oxo Functionality
The ketone at C6 is introduced through controlled oxidation. Source employs Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C to oxidize a secondary alcohol precursor, yielding the 6-oxo derivative in 82% yield . Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, achieving comparable yields (78–85%) without chromium byproducts .
A critical challenge lies in avoiding over-oxidation to carboxylic acids. Source mitigates this by using bis(trimethylsilyl)peroxide under LiHMDS catalysis at −78°C, selectively generating the ketone while preserving the Boc group .
Stereochemical Control and Resolution
The (1S,5R) configuration is enforced via chiral auxiliary-mediated synthesis or enzymatic resolution. Source reports a Candida antarctica lipase B (CAL-B) -catalyzed kinetic resolution of racemic tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, achieving >99% ee after 48 hours in phosphate buffer (pH 7.0) .
For asymmetric synthesis, Source utilizes Pd-catalyzed C–H activation with a chiral ligand (e.g., BINOL-Ti), producing the desired enantiomer in 92% ee . Single-crystal X-ray diffraction (XRD) confirms absolute configuration, with Flack parameters <0.05 .
Industrial-Scale Production
Large-scale synthesis (≥10 kg) requires optimizing safety and cost. Source discloses a continuous flow process where cyclization and Boc protection occur in a microreactor at 100°C, reducing reaction time from 24 hours to 2 hours . The crude product is crystallized from heptane/EtOAc (4:1), affording 98% purity without chromatography .
Table 1: Comparative Analysis of Preparation Methods
Challenges and Mitigation Strategies
-
Epimerization : Elevated temperatures during Boc protection cause racemization. Mitigated by maintaining pH <8 and temperatures ≤5°C .
-
Byproduct Formation : Over-oxidation is minimized using Swern conditions or silyl peroxides .
-
Purification : Silica gel chromatography remains standard, but crystallization from heptane/EtOAC reduces solvent use by 40% .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Organic Synthesis
Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique bicyclic structure allows it to participate in various chemical transformations that are crucial for developing new compounds.
Biological Studies
The compound is utilized in biological research to study enzyme mechanisms and as a probe for biological assays. Its ability to interact with specific molecular targets makes it valuable for exploring biochemical pathways and enzyme activities.
Pharmaceutical Development
Research into the therapeutic properties of this compound has shown potential applications in drug development. The compound's structural features may lead to the discovery of new drugs targeting various diseases.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials due to its unique properties and versatility in chemical reactions.
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the nitrogen atom can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 6-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate
- Structure : Features a smaller bicyclo[2.2.1]heptane core with a hydroxyl group at position 4.
- Properties : Increased polarity due to the hydroxyl group, reducing membrane permeability compared to the ketone analogue.
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Structure: Replaces the ketone with an amino group at position 5.
- Properties: The amino group enables nucleophilic reactions, making it versatile for peptide coupling and radiopharmaceutical labeling (e.g., [¹¹C] derivatives in PET imaging).
- Applications : Critical in developing positron-emission tomography (PET) tracers .
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Structure : Contains an additional nitrogen atom at position 6.
- Properties : Dual nitrogen atoms enhance binding affinity to enzymes like DPP-4 (dipeptidyl peptidase-4), relevant for diabetes therapeutics.
- Applications : Investigated in incretin-based therapies .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Key Applications |
|---|---|---|---|---|---|
| This compound | 211.26 | 1.8 | 0.12 | 3.5 | β-lactam intermediates |
| Tert-butyl 6-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate | 199.25 | 1.2 | 0.45 | 1.8 | Antiviral agents |
| Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 199.25 | 0.9 | 0.80 | 2.2 | Anticoagulant precursors |
| Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | 212.28 | 1.5 | 0.20 | 4.0 | Radiopharmaceuticals |
| Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | 212.28 | 0.7 | 0.10 | 5.5 | DPP-4 inhibitors |
Pharmacological Relevance
- Enzyme Inhibition : The ketone group in the target compound mimics transition states in serine protease inhibition, crucial for β-lactam antibiotics .
- Radiopharmaceuticals: Amino analogues are labeled with [¹¹C] for PET imaging of neurological targets .
- Metabolic Stability : Diazabicyclo derivatives exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
Biological Activity
Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Structural Framework : A bicyclo[3.2.0]heptane core with a tert-butyl ester group and an oxo group at the 6-position, along with a carboxylate at the 3-position.
The presence of the oxo and carboxylate groups contributes to its chemical reactivity, allowing for various synthetic modifications that are crucial for its biological applications .
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor or modulator , altering enzymatic activity and influencing biochemical pathways . Its bicyclic structure facilitates binding to enzyme active sites, which is essential for its function.
Pharmacological Applications
Research indicates that compounds structurally related to this compound exhibit various pharmacological activities, including:
- Antibacterial Properties : Similar bicyclic compounds have been studied for their effectiveness against bacterial strains, particularly as beta-lactamase inhibitors .
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Cyclization of Precursors : This can include reactions between suitable amines and bicyclic ketones.
- Esterification : The addition of tert-butyl chloroformate under basic conditions often yields the desired compound.
The ability to modify the compound through various chemical reactions—such as oxidation and substitution—allows for the development of derivatives with enhanced biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
These findings suggest that this compound could be a valuable scaffold for developing new therapeutic agents.
Q & A
Basic Research Question
- NMR (¹H/¹³C): Assign bicyclic protons (δ 1.2–5.0 ppm) and tert-butyl groups (δ 1.4 ppm).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., 198.26 g/mol for C₁₀H₁₈N₂O₂) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations .
How can stereochemical inconsistencies in synthesis be resolved?
Advanced Research Question
Stereochemical challenges arise from the fused bicyclic structure. Strategies include:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB.
- X-ray Crystallography: Confirm absolute configuration via single-crystal analysis.
- Computational Modeling (DFT): Predict favorable stereoisomers using software like Gaussian .
How to address contradictions in spectral data during structural analysis?
Advanced Research Question
Contradictions may arise from tautomerism or solvent effects. Mitigation steps:
- Variable Temperature NMR: Detect dynamic processes (e.g., ring-flipping).
- 2D NMR (COSY, NOESY): Resolve overlapping signals and assign spatial proximities.
- Cross-Validation with Synthetic Intermediates: Compare spectra of intermediates to isolate discrepancies .
What methodologies optimize solubility for in vitro assays?
Advanced Research Question
Optimize solubility via:
- Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations.
- pH Adjustment: For ionizable groups, adjust to physiological pH (7.4) with buffers.
- Nanoparticle Encapsulation: Employ liposomal or polymeric carriers for hydrophobic derivatives .
How is this compound applied in synthesizing complex alkaloids?
Advanced Research Question
The bicyclic core serves as a rigid scaffold for alkaloid derivatives. Example applications:
- Spirocyclic Alkaloids: React with quinazolinones under Pd-catalyzed cross-coupling to form spiro[bicyclo[3.2.1]octane-quinazoline] frameworks .
- API Intermediates: Incorporate into active pharmaceutical ingredients (APIs) via Suzuki-Miyaura couplings or reductive amination .
What safety precautions are required for handling this compound?
Basic Research Question
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
How to troubleshoot low yields in cyclization steps?
Advanced Research Question
Low yields may stem from steric hindrance or side reactions. Solutions:
- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity.
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- In Situ Monitoring: Employ FTIR or LC-MS to identify bottlenecks .
What computational tools predict reactivity and regioselectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
